4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is a synthetic organic compound that features a triazole ring, a phenyl group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or alkanes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can disrupt various metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but lacks the dimethyl and pentenone groups.
4,4-Dimethyl-1-phenyl-2-(1H-1,2,3-triazol-1-yl)pent-1-en-3-one: Similar structure but with a different triazole isomer.
Uniqueness
4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is unique due to its combination of a triazole ring, phenyl group, and pentenone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
79174-30-4 |
---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
QIYHEADMPPZNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.